molecular formula C16H21NO4S B2813958 (E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane CAS No. 1421587-50-9

(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane

Cat. No. B2813958
CAS RN: 1421587-50-9
M. Wt: 323.41
InChI Key: FMYDPLWDEWVZJY-AWNIVKPZSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the spirocyclic structure, possibly through a cyclization reaction. The styrylsulfonyl group could potentially be introduced through a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic backbone, with the styrylsulfonyl group attached at the 4-position. The presence of oxygen and nitrogen atoms in the rings would likely have a significant impact on the compound’s conformation and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The sulfonyl group is typically quite stable but can participate in certain reactions under the right conditions. The spirocyclic structure could also undergo reactions, particularly at the positions adjacent to the oxygen and nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the sulfonyl group could enhance its solubility in polar solvents. The spirocyclic structure could impact its boiling and melting points .

Scientific Research Applications

Synthesis and Chemical Properties

  • Prins Cascade Cyclization : A novel Prins cascade process for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives through the coupling of aldehydes with specific sulfonamide has been developed. This method marks the first report of synthesizing spiromorpholinotetrahydropyran derivatives via Prins bicyclization, indicating the potential of these compounds in complex molecular construction (Reddy et al., 2014).

  • Spirocyclic Derivatives for Antibacterial Agents : Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been used in the synthesis of new ciprofloxacin derivatives to explore their antibacterial properties. Despite a narrower activity spectrum compared to ciprofloxacin, some compounds showed distinct activity against specific bacterial strains, demonstrating the application of spirocyclic derivatives in developing antibacterial agents (Lukin et al., 2022).

Material Science and Electrochemistry

  • Ionic Liquid Electrolytes for Lithium Metal Batteries : A binary ionic liquid electrolyte system, including a compound with a 2-oxo-3,9-dioxa-6-azonia-spiro[5.5]undecane structure, was investigated for its effects on battery cycling behavior and dendrite growth suppression in lithium metal batteries. This research suggests the potential of such compounds in improving the safety and efficiency of lithium batteries (Lane et al., 2010).

Pharmacological Properties

  • HIV-1 Integrase Inhibitory Activity : Spiroundecane derivatives, including 2,4-dioxaspiro[5.5]undecane ketone and 2,4-dioxa-spiro[5.5]undec-8-ene, were synthesized and evaluated for their inhibitory activity against HIV-1 integrase. These compounds have shown potential as novel chemotypes for developing integrase inhibitors, highlighting their relevance in antiviral research (Shults et al., 2007).

Future Directions

The future directions for research on this compound would depend on its intended applications. If it shows promise as a drug, further studies could explore its pharmacological effects and potential for development into a therapeutic agent. If it’s used in materials or chemical processes, research could focus on optimizing its synthesis and exploring new applications .

properties

IUPAC Name

4-[(E)-2-phenylethenyl]sulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c18-22(19,13-6-15-4-2-1-3-5-15)17-9-12-21-16(14-17)7-10-20-11-8-16/h1-6,13H,7-12,14H2/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYDPLWDEWVZJY-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC12CN(CCO2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane

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